Triethylstannylsuccinimide Triethylstannylsuccinimide
Brand Name: Vulcanchem
CAS No.: 53583-75-8
VCID: VC1744667
InChI: InChI=1S/C4H4NO2.3C2H5.Sn/c6-3-1-2-4(7)5-3;3*1-2;/h1H,2H2,(H,5,6,7);3*1H2,2H3;
SMILES: CC[Sn](CC)(CC)C1CC(=O)NC1=O
Molecular Formula: C10H19NO2Sn
Molecular Weight: 303.97 g/mol

Triethylstannylsuccinimide

CAS No.: 53583-75-8

Cat. No.: VC1744667

Molecular Formula: C10H19NO2Sn

Molecular Weight: 303.97 g/mol

* For research use only. Not for human or veterinary use.

Triethylstannylsuccinimide - 53583-75-8

Specification

CAS No. 53583-75-8
Molecular Formula C10H19NO2Sn
Molecular Weight 303.97 g/mol
IUPAC Name 3-triethylstannylpyrrolidine-2,5-dione
Standard InChI InChI=1S/C4H4NO2.3C2H5.Sn/c6-3-1-2-4(7)5-3;3*1-2;/h1H,2H2,(H,5,6,7);3*1H2,2H3;
Standard InChI Key DLXFBGIQYIPIGA-UHFFFAOYSA-N
SMILES CC[Sn](CC)(CC)C1CC(=O)NC1=O
Canonical SMILES CC[Sn](CC)(CC)C1CC(=O)NC1=O

Introduction

Crystal Structure

The crystal structure of N-triethylstannylsuccinimide reveals remarkable supramolecular assemblies. According to crystallographic studies, this compound forms infinite chains (one-dimensional networks) in the solid state through tetrel bonding interactions . A distinguishing feature of this structure is that the tin atom is approximately located in the plane of the succinimide moiety, with the distance between the mean square plane through the seven heavy atoms of the succinimide moiety and the tetrel-bonded tin atom measuring approximately 219 pm .

The self-complementary nature of triethylstannylsuccinimide allows it to form these tetrel-bonded chains without the need for additional components, making it an interesting building block for supramolecular assemblies .

Tetrel Bonding Interactions

Tetrel bonding represents a type of non-covalent interaction involving elements from Group 14 of the periodic table (carbon, silicon, germanium, tin, and lead). In the case of N-triethylstannylsuccinimide, these interactions manifest between the tin atom of one molecule and the carbonyl oxygen of an adjacent molecule .

The Sn···O=C angle in these interactions measures approximately 138.28°, which is consistent with the involvement of an sp² lone pair of the carbonyl oxygen as the nucleophilic site entering the elongation of the N–Sn covalent bond . This specific geometric arrangement contributes to the stability and directionality of the supramolecular assembly.

Table 1: Key Structural Parameters of Tetrel Bonding in N-triethylstannylsuccinimide

ParameterValueReference
Sn···O=C angle138.28°
Distance between succinimide plane and tin atom219 pm
N–Sn covalent bond geometryApproximately linear

Comparison with Related Compounds

Triethylstannylsuccinimide shares structural similarities with other N-substituted succinimides, particularly N-halosuccinimides and other N-metallated succinimides. Interestingly, the tetrel bonding behavior of N-triethylstannylsuccinimide can be compared to the halogen bonding observed in compounds such as N-chlorosuccinimide (CSUCIM01) and N-bromosuccinimide (NBSUCA) .

The analogous supramolecular features between tetrel bonding and halogen bonding in these compounds highlight the versatility of succinimide derivatives in forming different types of non-covalent interactions for supramolecular assembly.

N-(trimethylstannyl)succinimide, a closely related compound, also forms associated helical polymers through similar intermolecular interactions, but with slightly different geometric parameters due to the difference in the alkyl groups attached to the tin atom .

Applications in Research

Triethylstannylsuccinimide serves as an important model compound for studying tetrel bonding interactions, which are relatively less explored compared to other types of non-covalent interactions like hydrogen bonding and halogen bonding. The self-complementary nature of this compound makes it valuable for understanding the principles of molecular recognition and self-assembly .

The study of such organotin compounds contributes to the broader field of supramolecular chemistry, particularly in the design and synthesis of new materials with specific structural features and properties. The predictable and directional nature of tetrel bonding interactions makes compounds like triethylstannylsuccinimide potentially useful in crystal engineering applications .

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